molecular formula C30H36O6 B12799140 (5S,6R,9S,17S,18R,21S)-5,9,17,21-tetramethyl-3,15-dioxapentacyclo[16.6.2.26,9.08,13.021,25]octacosa-1(25),8(13),10,22-tetraene-4,12,16,24-tetrone CAS No. 57901-39-0

(5S,6R,9S,17S,18R,21S)-5,9,17,21-tetramethyl-3,15-dioxapentacyclo[16.6.2.26,9.08,13.021,25]octacosa-1(25),8(13),10,22-tetraene-4,12,16,24-tetrone

Cat. No.: B12799140
CAS No.: 57901-39-0
M. Wt: 492.6 g/mol
InChI Key: ILKXBUFXPNPCHO-HQVDOUSHSA-N
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Description

The compound “(5S,6R,9S,17S,18R,21S)-5,9,17,21-tetramethyl-3,15-dioxapentacyclo[166226,908,13021,25]octacosa-1(25),8(13),10,22-tetraene-4,12,16,24-tetrone” is a complex organic molecule characterized by its unique pentacyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting from simpler organic molecules. Key steps may include:

    Formation of the Pentacyclic Core: This can be achieved through a series of cyclization reactions, often involving Diels-Alder reactions or other pericyclic processes.

    Introduction of Functional Groups: The dioxane and tetraene functionalities are introduced through selective oxidation and reduction reactions.

    Chiral Resolution: Given the multiple chiral centers, chiral resolution techniques such as chromatography or the use of chiral auxiliaries may be employed to obtain the desired stereoisomer.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:

    Scale-Up of Cyclization Reactions: Using flow chemistry or other scalable techniques to perform the cyclization steps efficiently.

    Purification: Employing advanced purification methods such as high-performance liquid chromatography (HPLC) to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

    Oxidation: The tetraene moiety can be oxidized to form epoxides or other oxygenated derivatives.

    Reduction: The dioxane ring can be reduced to form diols or other reduced products.

    Substitution: Functional groups on the pentacyclic core can be substituted with other groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the tetraene moiety may yield epoxides, while reduction of the dioxane ring may produce diols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound may be studied for its potential biological activity. Its multiple chiral centers and functional groups could interact with biological targets in unique ways.

Medicine

In medicine, this compound could be investigated for its potential therapeutic properties. Its complex structure may allow it to interact with specific molecular targets, making it a candidate for drug development.

Industry

In industry, this compound could be used in the development of new materials or as a catalyst in chemical reactions. Its unique structure may impart desirable properties to materials or enhance the efficiency of catalytic processes.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific interactions with molecular targets. Potential mechanisms include:

    Binding to Enzymes: The compound may inhibit or activate enzymes by binding to their active sites.

    Interaction with Receptors: It may interact with cellular receptors, modulating signaling pathways.

    Modulation of Gene Expression: The compound could influence gene expression by interacting with transcription factors or other regulatory proteins.

Comparison with Similar Compounds

Similar Compounds

    (5S,6R,9S,17S,18R,21S)-5,9,17,21-tetramethyl-3,15-dioxapentacyclo[16.6.2.26,9.08,13.021,25]octacosa-1(25),8(13),10,22-tetraene-4,12,16,24-tetrone: This compound itself.

    Other Pentacyclic Compounds: Compounds with similar pentacyclic structures but different functional groups.

    Dioxane and Tetraene Derivatives: Compounds containing dioxane or tetraene moieties with different substituents.

Uniqueness

This compound is unique due to its specific combination of a pentacyclic core, multiple chiral centers, and the presence of both dioxane and tetraene functionalities

Properties

CAS No.

57901-39-0

Molecular Formula

C30H36O6

Molecular Weight

492.6 g/mol

IUPAC Name

(5S,6R,9S,17S,18R,21S)-5,9,17,21-tetramethyl-3,15-dioxapentacyclo[16.6.2.26,9.08,13.021,25]octacosa-1(25),8(13),10,22-tetraene-4,12,16,24-tetrone

InChI

InChI=1S/C30H36O6/c1-17-19-5-9-29(3)11-7-26(32)22(23(29)13-19)16-36-28(34)18(2)20-6-10-30(4)12-8-25(31)21(24(30)14-20)15-35-27(17)33/h7-8,11-12,17-20H,5-6,9-10,13-16H2,1-4H3/t17-,18-,19+,20+,29-,30-/m0/s1

InChI Key

ILKXBUFXPNPCHO-HQVDOUSHSA-N

Isomeric SMILES

C[C@H]1[C@@H]2CC[C@]3(C=CC(=O)C(=C3C2)COC(=O)[C@H]([C@@H]4CC[C@]5(C=CC(=O)C(=C5C4)COC1=O)C)C)C

Canonical SMILES

CC1C2CCC3(C=CC(=O)C(=C3C2)COC(=O)C(C4CCC5(C=CC(=O)C(=C5C4)COC1=O)C)C)C

Origin of Product

United States

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